molecular formula C17H16ClN3OS2 B2771785 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034633-80-0

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2771785
CAS No.: 2034633-80-0
M. Wt: 377.91
InChI Key: XVBCJWRCWYQUOX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3OS2 and its molecular weight is 377.91. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically starts with the construction of the pyrazole ring. This involves a condensation reaction between hydrazine and an appropriate diketone. The thiophene ring can be separately synthesized through a cyclization reaction involving sulfur and 1,4-dicarbonyl compounds. Subsequently, these substructures undergo coupling reactions facilitated by a range of catalysts and reagents, including palladium catalysts for C-C and C-N bond formations.

  • Industrial Production Methods: : Industrially, the compound can be synthesized through a streamlined process involving automated reaction setups for scaling up the intermediate preparation. High-efficiency purification techniques such as flash chromatography and recrystallization ensure the compound's purity.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo a variety of chemical reactions, including:

    • Oxidation and Reduction: : The pyrazole ring is susceptible to oxidation, forming corresponding oxides. Reduction reactions can modify the thiophene ring, often using hydrogenation catalysts.

    • Substitution Reactions: : Halogenation or nitration can occur on the thiophene or pyrazole rings, altering the compound's reactivity.

    • Reagents and Conditions: : Common reagents include halogenating agents (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary from mild to strong acidic or basic environments depending on the desired transformation.

    • Major Products: : Products from these reactions include various halogenated, nitrated, or oxidized derivatives of the original compound.

Scientific Research Applications

  • Chemistry: : In chemistry, 5-chloro-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is explored for its reactivity and as a building block for complex molecular architectures.

  • Biology and Medicine: : This compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial studies.

  • Industry: : Industrial applications include its use in material science for developing novel polymers and as a precursor for agrichemicals.

Mechanism of Action: The mechanism of action for this compound varies by application:

  • Molecular Targets: : In biological systems, it targets specific enzymes or receptors. For example, it may inhibit enzymes involved in inflammatory pathways or bind to cancer cell receptors to inhibit growth.

  • Pathways Involved: : Key pathways include signal transduction pathways in cancer cells and inflammatory responses in immune cells. By modulating these pathways, the compound exerts its therapeutic effects.

Comparison with Similar Compounds: Similar compounds include other thiophene-pyrazole derivatives, which share structural similarities but differ in specific functional groups or substitutions:

  • 5-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Differing by a bromine atom, this compound may exhibit different reactivity and biological activity.

  • N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-carboxamide: : Substitution of a chlorine atom with a methyl group affects its physical and chemical properties.

  • Uniqueness: : The unique combination of the cyclopropyl and thiophene-pyrazole moieties in this compound imparts specific properties that are not seen in its analogs, making it a valuable subject for targeted drug design.

In essence, this compound stands out for its multi-faceted applications in science and industry

Properties

IUPAC Name

5-chloro-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS2/c18-16-4-3-15(24-16)17(22)19-6-7-21-14(11-1-2-11)9-13(20-21)12-5-8-23-10-12/h3-5,8-11H,1-2,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBCJWRCWYQUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(S3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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